molecular formula C5H7IN2O B13127953 (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B13127953
M. Wt: 238.03 g/mol
InChI Key: FOYYTSXLRLVLEH-UHFFFAOYSA-N
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Description

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 1st position, and a hydroxymethyl group at the 4th position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol typically involves the iodination of 1-methyl-1H-pyrazol-4-yl)methanol. One common method includes the reaction of 1-methyl-1H-pyrazol-4-yl)methanol with iodine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium alkoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: (5-Iodo-1-methyl-1H-pyrazol-4-yl)carboxylic acid.

    Reduction: 1-Methyl-1H-pyrazol-4-yl)methanol.

    Substitution: (5-Substituted-1-methyl-1H-pyrazol-4-yl)methanol, where the substituent depends on the nucleophile used.

Scientific Research Applications

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-1H-pyrazol-4-yl)methanol: Similar structure but lacks the iodine atom, which may result in different reactivity and biological activity.

    (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol: Similar structure with a bromine atom instead of iodine, which may affect its chemical and biological properties.

Uniqueness

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it a valuable compound for various applications in research and industry.

Biological Activity

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring with an iodine atom at the 5-position and a hydroxymethyl group at the 4-position. The presence of iodine enhances its reactivity compared to other halogenated pyrazole derivatives.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The iodine atom may participate in halogen bonding, influencing binding affinity and specificity toward biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.

CompoundActivityMIC (µg/mL)Reference
This compoundAntibacterialTBD
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazoleMRSA25.1
Novel 1,5-diaryl pyrazole derivativesE. coli12.5

Anticancer Activity

Preliminary studies suggest that pyrazole derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth. Further research is needed to elucidate the specific effects of this compound on cancer cell lines.

Case Studies

A series of experiments have been conducted to evaluate the biological activities of various pyrazole derivatives:

Case Study 1: Antimicrobial Evaluation
In a study assessing the antibacterial activity of multiple pyrazole derivatives, this compound was included in the screening process. Results indicated varying degrees of activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Antiviral Screening
Another investigation focused on the antiviral properties of pyrazole derivatives against HCV. While specific data on this compound were not available, related compounds demonstrated significant inhibitory effects on viral replication.

Properties

Molecular Formula

C5H7IN2O

Molecular Weight

238.03 g/mol

IUPAC Name

(5-iodo-1-methylpyrazol-4-yl)methanol

InChI

InChI=1S/C5H7IN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3

InChI Key

FOYYTSXLRLVLEH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CO)I

Origin of Product

United States

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